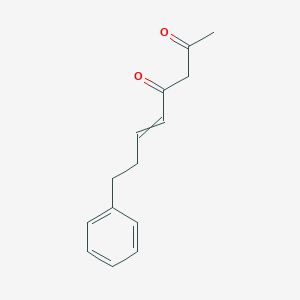

8-Phenyl-5-octene-2,4-dione

Description

Historical Context and Significance of 1,3-Diketones in Organic Synthesis

The chemistry of 1,3-diketones, also known as β-diketones, has a rich history and continues to be a cornerstone of modern organic synthesis. researchgate.net Their importance stems from their accessibility, stability, and the unique reactivity conferred by the two carbonyl groups and the acidic α-hydrogens. bohrium.comfiveable.me This structural arrangement allows 1,3-diketones to participate in a wide array of chemical transformations, making them invaluable intermediates for the construction of more complex molecules, including a variety of heterocyclic compounds. bohrium.comfiveable.mebenthamdirect.com

The Claisen condensation, a classic carbon-carbon bond-forming reaction, has historically been a primary method for the synthesis of β-diketones. bohrium.comnih.gov This reaction involves the condensation of an ester with a ketone in the presence of a base to form a β-keto ester, which can then be further manipulated. libretexts.org Over the years, numerous modifications and new synthetic strategies have been developed to access this important class of compounds, reflecting their enduring significance in the field. nih.govresearchgate.net

Overview of α,β-Unsaturated Carbonyl Compounds and Conjugation Phenomena

α,β-Unsaturated carbonyl compounds are characterized by a carbon-carbon double bond conjugated with a carbonyl group. socratic.orgresearchgate.net This arrangement of alternating double and single bonds gives rise to a conjugated system where the π-electrons are delocalized over the entire four-atom system. chemicals.co.ukstudypug.com This delocalization has profound effects on the molecule's electronic structure and reactivity.

The electronic nature of α,β-unsaturated ketones is best understood through the concept of resonance. The delocalization of π-electrons can be represented by drawing resonance structures that illustrate the distribution of electron density across the conjugated system. numberanalytics.compearson.com One significant resonance contributor places a positive charge on the β-carbon and a negative charge on the oxygen atom. pearson.com This polarization makes the β-carbon electrophilic and susceptible to attack by nucleophiles. socratic.orgpearson.com

The resonance effect can be classified as either positive (+R) or negative (-R), depending on the direction of electron displacement. allrounder.aibyjus.com In α,β-unsaturated ketones, the carbonyl group acts as an electron-withdrawing group, exerting a negative resonance effect (-R) that pulls electron density from the conjugated system towards the oxygen atom. byjus.comunacademy.com

The conjugation in α,β-unsaturated systems significantly influences their chemical reactivity. The delocalization of electrons leads to a more stable molecule compared to its non-conjugated counterparts. chemicals.co.uknumberanalytics.com This increased stability can sometimes lead to decreased reactivity. numberanalytics.comstackexchange.com However, the electronic distribution also creates specific sites of reactivity.

The electrophilic nature of the β-carbon makes α,β-unsaturated carbonyls susceptible to conjugate addition reactions, also known as Michael additions. jove.comniscpr.res.in In this type of reaction, a nucleophile attacks the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. jove.com This reactivity is a powerful tool in organic synthesis for the construction of complex molecular frameworks. niscair.res.inresearchgate.net The presence of conjugation also affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the molecule's behavior in various chemical reactions. stackexchange.comnumberanalytics.com

Structural Complexity and Advanced Elucidation Methodologies for Substituted Diketones

The structural elucidation of complex organic molecules like substituted diketones has been revolutionized by modern spectroscopic techniques. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information, complex structures often require more advanced methods. grinnell.edunumberanalytics.com

Two-dimensional (2D) NMR spectroscopy is a powerful tool that allows for the definitive determination of intricate molecular architectures. grinnell.eduwikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity of atoms within a molecule. numberanalytics.comwikipedia.orgcreative-biostructure.com COSY experiments reveal proton-proton coupling networks, while HSQC and HMBC correlate proton signals with their directly bonded and long-range coupled carbon atoms, respectively. creative-biostructure.comlongdom.org

Mass spectrometry (MS) is another indispensable tool for structural analysis. wiley.comjlu.edu.cn Tandem mass spectrometry (MS/MS) experiments, in particular, can provide valuable information about the fragmentation patterns of molecules, aiding in the identification of structural motifs. researchgate.netnih.gov The combination of these advanced spectroscopic methods allows for the unambiguous assignment of the structure of complex molecules like 8-Phenyl-5-octene-2,4-dione. nih.govresearchgate.netdigitellinc.com

Research Scope and Objectives for this compound Investigations

This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objectives are to:

Detail the synthetic methodologies that can be employed for its preparation.

Present a thorough analysis of its spectroscopic data, including NMR, IR, and Mass Spectrometry.

Discuss the keto-enol tautomerism exhibited by this β-diketone.

Explore the potential reactivity of the molecule based on its structural features, specifically the α,β-unsaturated ketone and β-diketone moieties.

By focusing solely on these aspects, this article will provide a comprehensive and scientifically rigorous overview of this compound.

Structure

3D Structure

Properties

CAS No. |

100330-51-6 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

8-phenyloct-5-ene-2,4-dione |

InChI |

InChI=1S/C14H16O2/c1-12(15)11-14(16)10-6-5-9-13-7-3-2-4-8-13/h2-4,6-8,10H,5,9,11H2,1H3 |

InChI Key |

JSLBZVJZGARKRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C=CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Phenyl 5 Octene 2,4 Dione and Analogous Structures

General Strategies for β-Diketone Synthesis

The formation of the 1,3-dicarbonyl motif can be achieved through several canonical organic reactions. These methods provide the foundational chemistry for creating a wide array of β-diketone structures.

Claisen Condensation Approaches and Mechanistic Variants

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules or an ester and a ketone in the presence of a strong base to yield a β-keto ester or a β-diketone. tutorchase.comgeeksforgeeks.orgwikipedia.org The classical approach involves the reaction of a ketone with an ester under basic conditions. nih.gov

The mechanism commences with the deprotonation of the α-hydrogen of an ester or ketone by a strong base, such as sodium ethoxide or sodium hydride, to form a nucleophilic enolate ion. tutorchase.combyjus.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. geeksforgeeks.org Subsequent elimination of an alkoxide leaving group from the tetrahedral intermediate generates the β-diketone. wikipedia.org A crucial driving force for this often endergonic reaction is the final deprotonation of the newly formed β-diketone, which has a highly acidic α-hydrogen, by the alkoxide base. wikipedia.org An acidic workup is then required to neutralize the enolate and isolate the final product. byjus.com

Mechanistic Steps of Claisen Condensation:

Enolate Formation: A strong base removes an α-proton from the ketone or ester. geeksforgeeks.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second ester. geeksforgeeks.org

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group. wikipedia.org

Deprotonation: The resulting β-diketone is deprotonated by the base. wikipedia.org

Protonation: Acidic workup protonates the enolate to yield the final product. byjus.com

Variations of the Claisen condensation, such as the "crossed" Claisen condensation, allow for the reaction between two different esters, which can be synthetically useful if one of the esters lacks enolizable α-hydrogens. organic-chemistry.org The Dieckmann condensation is an intramolecular version of the reaction, forming cyclic β-keto esters. wikipedia.orgbyjus.com

Interactive Table: Comparison of Claisen Condensation Variants

| Variant | Reactants | Product | Key Features |

| Classic Claisen | Two identical esters | β-keto ester | Requires at least two α-hydrogens on the ester. |

| Mixed (Crossed) Claisen | Two different esters or an ester and a ketone | β-keto ester or β-diketone | One reactant should be non-enolizable to avoid a mixture of products. organic-chemistry.org |

| Dieckmann Condensation | A molecule with two ester groups | Cyclic β-keto ester | An intramolecular reaction. wikipedia.orgbyjus.com |

Acylation of Ketones and Aldol (B89426) Condensation Routes Followed by Oxidation

The direct acylation of ketones provides another important route to β-diketones. This can be achieved by reacting a ketone enolate with an acylating agent like an acyl chloride or acid anhydride. ijpras.combeilstein-journals.org To circumvent issues like O-acylation, methods employing "soft enolization" have been developed. These reactions often use a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), to promote C-acylation under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach has shown high efficiency and functional group tolerance. organic-chemistry.org

An alternative two-step strategy involves an initial aldol condensation followed by an oxidation step. The aldol condensation of an aldehyde and a ketone produces a β-hydroxyketone. ijpras.comacs.org Subsequent oxidation of this intermediate yields the corresponding β-diketone. nih.govacs.org A variety of oxidizing agents can be employed for this transformation, with reagents like o-iodoxybenzoic acid (IBX) being effective. nih.gov This sequence is a valuable alternative, particularly when direct acylation methods are not suitable. acs.org For instance, the synthesis of 3-methylalkane-2,4-diones has been successfully achieved through the aldol condensation of an n-alkanal with methyl ethyl ketone, followed by oxidation with sodium hypochlorite (B82951) in the presence of a catalyst. acs.org

Decarboxylative Coupling Reactions for 1,3-Diketone Formation

Decarboxylative coupling reactions have emerged as a powerful method for the synthesis of 1,3-diketones. nih.gov These reactions offer an alternative to traditional condensation methods and can proceed under various catalytic conditions. researchgate.net For example, a transition-metal-free coupling and decarboxylation reaction between α-oxocarboxylates and α-bromoketones has been reported to produce 1,3-diketones with regioselectivity controlled by the solvent. acs.org This method highlights the ongoing innovation in the synthesis of this important functional group.

Targeted Synthesis of α,β-Unsaturated β-Diketones with Phenyl and Octene Moieties

The synthesis of a specific molecule like 8-Phenyl-5-octene-2,4-dione requires strategies to introduce both the α,β-unsaturation and the specific phenyl and octene functionalities.

Introduction of the Octene Moiety into Diketone Scaffolds

The octene moiety, specifically an oct-5-ene chain, can be introduced through several synthetic approaches. One common method involves the alkylation of a pre-formed β-diketone. For instance, a β-diketone can be deprotonated with a suitable base to form an enolate, which is then reacted with an appropriate halo-octene derivative.

Alternatively, a β,γ-unsaturated ketone can serve as a precursor. A novel method for preparing α-alkenyl-β-diketones starts from β,γ-unsaturated ketones, which are then reacted with acid chlorides. nih.govmdpi.com This approach could be adapted by using a β,γ-unsaturated ketone containing the octene framework. The synthesis of (E)-5-octene-2,4-dione has been documented, starting from (E)-2-pentenal in a two-step procedure. amazonaws.com

Interactive Table: Methods for Introducing Unsaturated Moieties

| Method | Precursor | Reagent | Product Type | Reference |

| Alkylation | β-Diketone | Halo-octene | Substituted β-diketone | amazonaws.com |

| Acylation | β,γ-Unsaturated Ketone | Acid Chloride | α-Alkenyl-β-diketone | nih.govmdpi.com |

Strategies for Phenyl Group Incorporation into Diketone Systems

The phenyl group can be incorporated into the diketone structure in several ways. One strategy is to start with a phenyl-containing ketone, such as acetophenone, and react it with an appropriate ester in a Claisen condensation. nih.gov For example, the acylation of alkyl aryl ketones with alkanoic acids has been shown to produce 1,3-diketones in moderate to good yields. nih.gov

Another approach involves the use of a phenyl-containing acylating agent, like benzoyl chloride, to acylate a ketone enolate. nih.gov The use of β-phenylpropionic acids as starting materials has also been explored, which can lead to the formation of 2-(β-phenylpropionyl)-1-indanones. beilstein-journals.org Furthermore, the synthesis of 1-phenylbutane-1,3-dione via a mixed Claisen condensation highlights how a phenyl group can influence the reactivity by stabilizing the enolate intermediate. fiveable.me

Visible-light-promoted, nickel-catalyzed intramolecular cyclization and oxidation of ynones has also been developed for the synthesis of indolyl phenyl diketones, showcasing modern catalytic methods for incorporating phenyl groups into diketone structures. acs.org

Chemo- and Regioselectivity in Synthesis of α,β-Unsaturated Diketones

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of α,β-unsaturated diketones. The presence of multiple reactive sites necessitates precise control to ensure the desired outcome.

One of the primary challenges lies in controlling the site of acylation. Classical methods like the Claisen condensation, while foundational, can lead to mixtures of products if the ketone substrate has multiple enolizable protons. bohrium.com To address this, modern approaches often employ pre-formed enolates or silyl (B83357) enol ethers to direct the acylation to a specific α-carbon. bohrium.comorganic-chemistry.org For instance, the use of 2,2,2-trifluoroethyl formate (B1220265) with preformed ketone enolates allows for α-formylation with a reversal of the typical Claisen regioselectivity, even enabling α'-formylation of α,β-unsaturated ketones. organic-chemistry.org

Another aspect of selectivity involves the reduction of dicarbonyl compounds. The selective reduction of one carbonyl group in the presence of another, or the selective reduction of a carbonyl group over a carbon-carbon double bond, is crucial for synthesizing specific target molecules. A rhodium-catalyzed deoxygenative reduction of 1,3-diketones has been developed that shows high regioselectivity for the aliphatic carbonyl group over an aromatic one. acs.org This method proceeds under mild conditions and involves the deoxygenation of the 1,3-diketone to an α,β-unsaturated ketone followed by a 1,4-reduction. acs.org

Furthermore, the reduction of α,β-unsaturated carbonyl compounds to allylic alcohols is a key transformation. The NaBH₄/Ba(OAc)₂ system in acetonitrile (B52724) has demonstrated effective and regioselective 1,2-reduction of α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols. wiley.comwiley.com This system exhibits chemoselectivity, preferentially reducing aldehydes over ketones. wiley.comwiley.com The reaction conditions, such as the molar ratio of the reducing agent and temperature, play a critical role in controlling the outcome. wiley.com

| Reactant(s) | Reagent(s) | Product(s) | Key Selectivity Feature | Ref |

| Ketone enolates | 2,2,2-Trifluoroethyl formate | α-Formyl ketones | Reversal of Claisen regioselectivity | organic-chemistry.org |

| 1,3-Diketones | Rhodium catalyst | α,β-Unsaturated ketones | Regioselective reduction of aliphatic C=O | acs.org |

| α,β-Unsaturated aldehydes/ketones | NaBH₄/Ba(OAc)₂ | Allylic alcohols | Regioselective 1,2-reduction | wiley.comwiley.com |

| Cinnamaldehyde and Benzalacetone | NaBH₄/Ba(OAc)₂ | Cinnamyl alcohol | Chemoselective reduction of aldehyde | wiley.com |

Catalytic Systems in β-Diketone Formation

Catalysis has revolutionized the synthesis of β-diketones, offering milder reaction conditions, improved yields, and enhanced selectivity compared to stoichiometric methods. nih.govresearchgate.net Various catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts, have been developed. nih.govresearchgate.net

Metal catalysts are widely employed in β-diketone synthesis. Gold(I) catalysts, for example, facilitate the regioselective hydration of alkynones to form 1,3-diketones under mild conditions. nih.gov Copper-catalyzed systems have been used for the O-arylation of phenols with aryl bromides using β-diketone ligands. researchgate.net Although a dendritic effect was not observed, a highly efficient catalytic system using a monomeric β-diketone ligand was identified. researchgate.net Lewis acids like AlCl₃ can also catalyze the reaction of β-diketones with nitriles to produce enaminones, which are valuable synthetic intermediates. rsc.org

Organocatalysis provides a metal-free alternative for β-diketone synthesis. L-proline has been shown to catalyze the acylation of acetone (B3395972) with acyl cyanides. ijpras.com The proposed mechanism involves the formation of an enamine from acetone and proline, which then reacts with the acyl cyanide. ijpras.com

More recently, the activation of β-diketones for CO₂ capture and utilization has been explored using a dual Brønsted acid/Lewis base approach with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and zinc bromide (ZnBr₂). rsc.org This system allows for the chemical fixation of CO₂ into cyclic carbonates. rsc.org

| Catalyst System | Reaction Type | Reactants | Products | Ref |

| Gold(I) | Hydration | Alkynones | 1,3-Diketones | nih.gov |

| Copper/β-diketone ligand | O-arylation | 3,5-dimethylphenol, Aryl bromides | Diaryl ethers | researchgate.net |

| AlCl₃ | Enaminone synthesis | β-Diketones, Nitriles | Enaminones | rsc.org |

| L-proline | Acylation | Acetone, Acyl cyanides | 1,3-Diketones | ijpras.com |

| DBU/ZnBr₂ | CO₂ Fixation | β-Diketones, CO₂, Oxiranes | Cyclic carbonates | rsc.org |

Advanced Synthetic Techniques and Optimization

Building upon classical and catalytic methods, advanced synthetic techniques focus on achieving higher levels of control, particularly in stereoselectivity, and optimizing reaction conditions for maximum efficiency.

Stereoselective Synthesis of α,β-Unsaturated Diketones

The stereoselective synthesis of α,β-unsaturated ketones is of great importance for accessing specific isomers of complex molecules. A notable method involves the gold-catalyzed isomerization of allenyl carbinol esters into dienes, which are then fluorinated with Selectfluor to produce monofluoroalkyl α,β-unsaturated ketones with exclusive E-stereoselectivity. organic-chemistry.org Another approach utilizes chromium(II) chloride for the β-elimination of 2-chloro-3-hydroxy ketones or esters, yielding (E)-α,β-unsaturated ketones or esters with complete stereoselectivity. researchgate.net The hydrozirconation of alkynylsilanes followed by a copper-catalyzed Michael addition to α,β-unsaturated ketones also provides a stereoselective route to (Z)-γ-silyl-γ,δ-unsaturated ketones. thieme-connect.com

Investigating Substituted Benzoyl and Heteroaryl-carbonyl Acyl Cyanides in Acylation

Acyl cyanides have emerged as effective acylating agents. ijpras.comrsc.org Research has explored the scope of substituted benzoyl and heteroaryl-carbonyl acyl cyanides in the acylation of various substrates. For instance, the reaction of heteroaryl methanols with substituted benzoyl cyanides, mediated by a Na₂CO₃/15-crown-5 couple, provides a transition-metal-free route to N-heteroaryl esters via C-C bond cleavage. frontiersin.orgresearchgate.net This method is tolerant of various substituents on the benzoyl cyanide, including electron-donating (OMe) and electron-withdrawing (Cl, Br) groups. frontiersin.org Similarly, N-acylbenzotriazoles have been successfully used for the C-acylation of nitriles to produce a wide range of β-ketonitriles, including those with aliphatic, aromatic, and heteroaromatic substituents. bu.edu.eg

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a desired product. This often involves screening various catalysts, solvents, temperatures, and reaction times. For example, in a copper-catalyzed C-C(O)C bond cleavage of monoalkylated β-diketones to form α,β-unsaturated ketones, various copper sources (Cu, CuI, Cu(OAc)₂) and bases (K₃PO₄, DMAP, DBU) were tested. scirp.org The combination of CuI as the catalyst and K₃PO₄ as the base at room temperature was found to be optimal, affording the product in 80% yield. scirp.org

In another study on the iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones to 1,2-diaryl diketones, different amounts of iodine and tert-butyl hydroperoxide (TBHP) were screened in various solvents. researchgate.net The optimal conditions were identified as 2 equivalents of both I₂ and TBHP in DMSO at 120 °C for 36 hours, which resulted in an 84% yield of the desired diketone. researchgate.net

| Reaction | Variable Screened | Optimal Condition | Yield | Ref |

| C-C(O)C bond cleavage of monoalkylated β-diketone | Catalyst, Base | CuI, K₃PO₄ | 80% | scirp.org |

| Oxidative rearrangement of α,β-unsaturated diaryl ketones | Reagent equivalents, Solvent, Time | I₂ (2 equiv), TBHP (2 equiv), DMSO, 120 °C, 36 h | 84% | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 8 Phenyl 5 Octene 2,4 Dione

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Diketone

The conjugated system in 8-phenyl-5-octene-2,4-dione presents two primary sites for nucleophilic attack: the β-carbon of the ene-dione system and the carbonyl carbons. libretexts.orglumenlearning.com This leads to a competition between 1,4-conjugate addition and 1,2-addition, respectively. libretexts.orgmasterorganicchemistry.com

Conjugate Addition (1,4-Addition) Mechanisms at the β-Carbon

Conjugate addition, also known as Michael addition, is a key reaction pathway for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. libretexts.orglumenlearning.comlibretexts.org This attack is facilitated by the polarization of the conjugated system, which extends the electrophilic character of the carbonyl carbon to the β-carbon. libretexts.orglumenlearning.com

The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comlibretexts.orgpressbooks.pub The negative charge is delocalized over the oxygen atom and the α-carbon. Subsequent protonation of this intermediate, typically on the α-carbon, yields the 1,4-addition product. libretexts.orglumenlearning.comlibretexts.org This process ultimately results in the addition of the nucleophile to the β-carbon and a hydrogen to the α-carbon. libretexts.org

Weakly basic nucleophiles, such as amines, thiols, and cyanides, generally favor 1,4-addition. libretexts.orgyoutube.com This preference is attributed to the reversibility of the initial 1,2-addition with these nucleophiles, allowing for the thermodynamically more stable 1,4-adduct to be the predominant product. libretexts.orglumenlearning.com

Nucleophilic Attack at Carbonyl Carbons (1,2-Addition)

In 1,2-addition, the nucleophile directly attacks the electrophilic carbon atom of one of the carbonyl groups. masterorganicchemistry.com This pathway is characteristic of strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. masterorganicchemistry.comstackexchange.com The reaction is typically irreversible and kinetically controlled, favoring the faster attack at the highly polarized carbonyl carbon. libretexts.orglumenlearning.com

The mechanism involves the formation of a tetrahedral alkoxide intermediate after the nucleophilic attack. libretexts.org Subsequent protonation of the alkoxide oxygen yields an alcohol. libretexts.org In the case of this compound, which possesses two carbonyl groups, the selectivity of the 1,2-addition would be influenced by steric hindrance and the electronic environment around each carbonyl.

The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated carbonyls. libretexts.orgmasterorganicchemistry.com The general trend is that hard nucleophiles favor 1,2-addition, while softer nucleophiles favor 1,4-addition. youtube.com

| Addition Type | Attacking Nucleophile | Product Type | Control |

| 1,2-Addition | Strong (e.g., Grignard, Organolithium) | Alcohol | Kinetic |

| 1,4-Addition | Weak (e.g., Amines, Thiols, Organocuprates) | Saturated Carbonyl | Thermodynamic |

Influence of Substituent Effects (Phenyl and Octene) on Reaction Selectivity and Rate

The substituents on the α,β-unsaturated diketone backbone, namely the phenyl and octene groups, play a significant role in modulating the reactivity and selectivity of addition reactions.

The octene chain, being an alkyl group, is generally considered electron-donating. This electron-donating nature can influence the electron density of the diketone system, potentially affecting the rates of both nucleophilic and electrophilic attacks.

Reactivity towards Organometallic Reagents (e.g., Organocuprates) in 1,4-Addition

Organocuprates, also known as Gilman reagents, are a class of organometallic compounds that are highly effective for promoting 1,4-conjugate addition to α,β-unsaturated ketones. pressbooks.pubchemistryscore.com Unlike more reactive organometallic reagents like organolithiums and Grignards, which typically yield 1,2-addition products, organocuprates exhibit a strong preference for 1,4-addition. masterorganicchemistry.comstackexchange.comchemistryscore.com This selectivity makes them particularly valuable in organic synthesis for the formation of carbon-carbon bonds at the β-position. libretexts.org

The mechanism of organocuprate addition is thought to involve the initial formation of a π-complex between the cuprate (B13416276) and the carbon-carbon double bond of the enone. nih.gov This is followed by nucleophilic attack of the alkyl group from the cuprate onto the β-carbon, leading to a copper (III) enolate intermediate. nih.gov Subsequent reductive elimination and protonation yield the final 1,4-adduct. nih.gov The diastereoselectivity of organocuprate additions to acyclic enones can be influenced by the geometry of the double bond and the configuration of any existing chiral centers. acs.org

| Reagent | Predominant Addition Type |

| Grignard Reagents (RMgX) | 1,2-Addition masterorganicchemistry.comstackexchange.com |

| Organolithium Reagents (RLi) | 1,2-Addition masterorganicchemistry.com |

| Organocuprate Reagents (R₂CuLi) | 1,4-Addition pressbooks.pubchemistryscore.com |

Cycloaddition Reactions

In addition to nucleophilic additions, the α,β-unsaturated system of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions with α,β-Unsaturated Carbonyls as Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgmasterorganicchemistry.com α,β-Unsaturated carbonyl compounds, such as this compound, can function as dienophiles in these reactions. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups conjugated to the double bond. libretexts.orgchemistrysteps.comlibretexts.org The carbonyl groups in the diketone serve this purpose, increasing the electrophilicity of the double bond and facilitating the reaction.

The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgchemistrysteps.com A key requirement for the diene is the ability to adopt an s-cis conformation. libretexts.orglibretexts.org The stereochemistry of the dienophile is retained in the product; for example, a cis-dienophile will result in a syn-substituted cyclohexene (B86901) ring. libretexts.orglibretexts.org

The presence of two carbonyl groups in this compound would be expected to make it a reactive dienophile. The reaction with a suitable diene would lead to the formation of a complex bicyclic or polycyclic structure.

Conclusion

8-Phenyl-5-octene-2,4-dione is a fascinating molecule that encapsulates fundamental principles of organic chemistry, including the chemistry of β-diketones and α,β-unsaturated systems. Its synthesis can be approached through well-established condensation methodologies, and its structure can be unequivocally determined using a suite of modern spectroscopic techniques. The interplay of the two key functional groups imparts a rich and varied reactivity to the molecule, making it a valuable building block for the synthesis of more complex structures, particularly heterocyclic compounds. The detailed study of such molecules provides deeper insights into the structure-reactivity relationships that govern the world of organic chemistry.

Advanced Spectroscopic Analysis for Mechanistic Elucidation of 8 Phenyl 5 Octene 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.netmdpi.com For 8-Phenyl-5-octene-2,4-dione, which exists as a mixture of enol and dione (B5365651) tautomers, NMR is particularly powerful. mdpi.comamazonaws.com The equilibrium between these forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for both species. mdpi.com

Published data for the enol tautomer of 8-Phenyl-7-octene-2,4-dione, a closely related isomer, provides expected chemical shift ranges. amazonaws.com For instance, the enolic proton is anticipated to appear as a sharp singlet significantly downfield, while the vinyl protons will exhibit characteristic coupling constants depending on their stereochemistry. amazonaws.com The phenyl protons will resonate in the aromatic region, and the aliphatic protons will appear in the upfield region, with their multiplicity revealing adjacent proton environments. amazonaws.com

Table 1: Representative ¹H NMR Data for the Enol Tautomer of an 8-Phenyl-octene-2,4-dione Analog amazonaws.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.16-7.31 | m | - |

| Vinyl-H | 6.39 | d | 16.0 |

| Vinyl-H | 6.17 | td | 16.0, 6.8 |

| Enol-H | 5.49 | s | - |

| Methylene-H | 2.40-2.52 | m | - |

| Methyl-H | 2.03 | s | - |

Data for 8-Phenyl-7-octene-2,4-dione

Similarly, ¹³C NMR spectroscopy offers complementary information. The carbonyl carbons of the dione form and the enolized carbonyls will have distinct chemical shifts, typically in the range of 190-200 ppm. mdpi.com The olefinic and aromatic carbons will also show characteristic resonances.

Table 2: Representative ¹³C NMR Data for the Enol Tautomer of an 8-Phenyl-octene-2,4-dione Analog amazonaws.com

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyls | 193.7, 191.4 |

| Aromatic/Vinyl | 137.7, 131.2, 128.9, 128.8, 127.5, 126.4 |

| Enolic C-H | 100.3 |

| Aliphatic | 38.3, 29.1, 25.2 |

Data for 8-Phenyl-7-octene-2,4-dione

In-situ NMR for Transient Intermediate Detection

The real-time monitoring of chemical reactions using in-situ NMR provides invaluable mechanistic insights by enabling the observation of transient intermediates. beilstein-journals.org In the synthesis of this compound, for example, through a palladium-catalyzed reaction, in-situ NMR could be employed to detect and characterize short-lived organopalladium intermediates. rsc.org By tracking the appearance and disappearance of specific NMR signals over the course of the reaction, it is possible to elucidate the catalytic cycle, identify rate-determining steps, and understand the formation of any byproducts. The use of flow-NMR techniques can further enhance the temporal resolution of these studies. beilstein-journals.org

Advanced 2D NMR Techniques for Connectivity and Conformational Analysis

While 1D NMR provides fundamental structural information, complex molecules like this compound often exhibit overlapping signals that are difficult to assign unequivocally. libretexts.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete bonding framework. researchgate.net

COSY experiments would reveal proton-proton couplings, allowing for the tracing of the entire spin system from the phenyl ring through the olefinic and aliphatic chains.

HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton.

HMBC detects longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the phenyl group to the octene chain.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used for conformational analysis. nih.gov By observing through-space interactions between protons, it is possible to determine the preferred three-dimensional structure of the molecule in solution, including the relative orientation of the phenyl group and the conformation of the dione moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational Analysis of Reactants, Intermediates, and Products

For this compound, IR spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. In the dione tautomer, two distinct C=O stretching bands would be expected. In the enol tautomer, a single, often broader, C=O stretch at a lower frequency is observed due to conjugation and intramolecular hydrogen bonding. researchgate.net The C=C stretching vibration of the alkene and the aromatic ring will also be present.

A representative IR spectrum of a related compound, 8-phenyl-7-octene-2,4-dione, shows characteristic bands at 1725 and 1705 cm⁻¹ which can be attributed to the carbonyl groups, and a band at 1620 cm⁻¹ corresponding to the C=C stretch. amazonaws.com

Raman spectroscopy provides complementary information, especially for the C=C bonds and other symmetric vibrations that might be weak in the IR spectrum. researchgate.net The relative intensities of the C=C and C=O bands in the Raman spectrum can sometimes provide information about the strength of the intramolecular hydrogen bond in the enol form. researchgate.net

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (enol) | Stretching | 3200-2500 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (alkene) | Stretching | 3100-3000 |

| C-H (alkane) | Stretching | 3000-2850 |

| C=O (dione) | Stretching | ~1725, ~1705 |

| C=O (enol) | Stretching | ~1640-1600 |

| C=C (alkene) | Stretching | ~1650 |

| C=C (aromatic) | Stretching | ~1600, ~1475 |

In-situ IR for Real-time Reaction Monitoring

Similar to in-situ NMR, in-situ IR spectroscopy (often using technologies like ReactIR) is a powerful process analytical technology (PAT) tool for monitoring reactions in real-time. mdpi.commpg.deresearchgate.net By inserting an ATR (Attenuated Total Reflection) probe directly into the reaction vessel, the concentration profiles of reactants, intermediates, and products can be tracked by following the changes in their characteristic IR absorption bands. mdpi.com For the synthesis of this compound, one could monitor the consumption of a starting ketone (disappearance of its C=O band) and the appearance of the product's specific carbonyl and double bond absorptions. This allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any unexpected intermediates or side reactions. mt.com

Applications and Advanced Research Directions Involving 8 Phenyl 5 Octene 2,4 Dione

Catalytic Applications

There is currently no available scientific literature detailing the catalytic applications of 8-Phenyl-5-octene-2,4-dione.

Role in Transition Metal-Catalyzed Organic Transformations

No research has been found that investigates the role of this compound in transition metal-catalyzed organic transformations, including palladium-catalyzed reactions.

Use as Ligands or Precursors for Homogeneous and Heterogeneous Catalytic Species

Information on the use of this compound as a ligand or precursor for the synthesis of homogeneous or heterogeneous catalysts is not present in the current body of scientific literature.

Enantioselective Catalysis utilizing β-Diketone Scaffolds

While the broader family of β-diketone scaffolds is utilized in enantioselective catalysis, there are no specific studies that report the application of this compound in this context.

Advanced Materials Science Research

Dedicated research on the applications of this compound in advanced materials science is not available in the public domain.

Precursor for Functional Polymers and Soft Materials

There is no published information on the use of this compound as a precursor for the development of functional polymers or soft materials.

Role in Organic Electronic Device Component Development

The role of this compound in the development of components for organic electronic devices has not been documented in any available research.

Integration into Hybrid Material Systems

The β-diketone moiety in this compound provides an excellent scaffold for the development of hybrid material systems. The two carbonyl groups can act as bidentate ligands, chelating with a variety of metal ions. This property is foundational to the creation of metal-organic frameworks (MOFs) and other coordination polymers. The incorporation of a phenyl group and a flexible octene chain could impart unique solubility, thermal, and mechanical properties to these materials.

Researchers have explored the use of β-diketones in the formation of functional polymers and materials. For instance, the diketone structure can be integrated into polymer backbones or used as a cross-linking agent to create materials with tailored properties. The specific structure of this compound, with its combination of aromatic and aliphatic components, could lead to hybrid materials with interesting phase behaviors and surface properties, potentially finding applications in catalysis, sensing, or as advanced coatings.

Mechanistic Studies in Biological Systems (excluding clinical data)

Molecular Interactions with Biomolecules: Enzymes and Receptors

The β-diketone scaffold is a known pharmacophore that can interact with a range of biological targets. While direct studies on this compound are not available, related compounds have been shown to exhibit inhibitory activity against various enzymes. The phenyl group could facilitate π-π stacking interactions with aromatic residues in the active sites of enzymes or receptor binding pockets. The dicarbonyl system can participate in hydrogen bonding and coordination with metal cofactors.

Molecular modeling and docking studies on analogous structures could provide insights into the potential binding modes of this compound with specific enzymes and receptors. For example, compounds with similar structural motifs have been investigated for their affinity towards receptors involved in inflammatory pathways or as enzyme inhibitors in metabolic processes.

Design of Probes for Investigating Biological Pathways

Fluorescent probes are invaluable tools for visualizing and understanding complex biological processes. The β-diketone structure can be a key component of such probes. For example, β-diketones are known to form highly fluorescent complexes with boron difluoride (BODIPY dyes).

The this compound framework could be functionalized to create novel fluorescent probes. The phenyl group offers a site for modification to tune the photophysical properties, such as absorption and emission wavelengths, or to introduce specific targeting moieties. Such probes could be designed to respond to changes in the cellular environment, such as pH or the presence of specific metal ions, allowing for the investigation of various biological pathways.

| Probe Design Strategy | Potential Application |

| Functionalization of the phenyl ring | Tuning of photophysical properties |

| Introduction of a reactive group | Covalent labeling of biomolecules |

| Attachment of a targeting ligand | Specific localization within cells |

Exploration as Scaffold for Bioactive Compound Synthesis

The β-diketone functionality is a versatile synthetic intermediate for the construction of a wide array of heterocyclic compounds, many of which possess significant biological activity. nih.gov The reactivity of the dicarbonyl system and the adjacent carbon atoms allows for a variety of chemical transformations.

The structure of this compound provides a valuable starting point for the synthesis of novel bioactive molecules. For instance, condensation reactions with hydrazines or hydroxylamines can yield pyrazoles and isoxazoles, respectively. These heterocyclic cores are present in numerous pharmaceuticals. The presence of the phenyl and octene substituents could be leveraged to create libraries of new compounds with diverse pharmacological profiles. The benzophenone scaffold, which shares structural similarities, is recognized as a ubiquitous and important structure in medicinal chemistry.

| Heterocyclic Core | Synthetic Precursor |

| Pyrazole | Hydrazine |

| Isoxazole | Hydroxylamine |

| Pyrimidine | Urea or Thiourea |

Future Perspectives and Emerging Research Avenues for 8 Phenyl 5 Octene 2,4 Dione

Development of Novel Synthetic Strategies for Complex Derivatives and Stereoisomers

The synthesis of β-diketones is a well-established field, yet the pursuit of novel derivatives and stereoisomers of 8-Phenyl-5-octene-2,4-dione presents compelling research opportunities. Traditional methods such as the Claisen condensation remain fundamental for creating the basic 1,3-dicarbonyl framework. nih.govbohrium.com Future research will likely focus on adapting and refining these methods for more complex molecular architectures.

The development of stereoselective synthetic routes will be a significant area of focus. Given the presence of a stereocenter and a double bond in this compound, controlling the stereochemistry is crucial for elucidating structure-activity relationships, particularly for biological applications. Advanced catalytic systems, including organocatalysis and metal-based catalysis, offer promising avenues for achieving high stereoselectivity in the synthesis of chiral derivatives. researchgate.netmdpi.com For instance, stereoselective α-benzylation of related phenyl acetic acid derivatives has been achieved with excellent enantiomeric excess using chiral auxiliaries. mdpi.com Similar strategies could be envisioned for the asymmetric synthesis of this compound analogs.

Furthermore, the synthesis of complex derivatives through the functionalization of the diketone backbone is a key research direction. This includes the introduction of various substituents on the phenyl ring or the aliphatic chain, as well as the creation of halogenated derivatives, which can modulate the compound's electronic properties and biological activity. nih.govnih.gov The visible-light-promoted nickel-catalyzed intramolecular cyclization/oxidation of ynones to produce indolyl phenyl diketones showcases the potential for innovative, light-mediated synthetic transformations. acs.org

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Description | Potential Outcome |

| Asymmetric Catalysis | Use of chiral catalysts (organocatalysts, metal complexes) to control stereochemistry during synthesis. | Enantiomerically pure stereoisomers of this compound. |

| Functionalization | Introduction of new functional groups onto the phenyl ring or the octene chain. | Derivatives with tailored electronic and steric properties for specific applications. |

| Halogenation | Incorporation of halogen atoms (F, Cl, Br, I) into the molecular structure. | Modified lipophilicity and reactivity, potentially enhancing biological activity. nih.gov |

| Photoredox Catalysis | Utilization of visible light to drive novel chemical transformations under mild conditions. | Access to unique and complex derivatives not achievable through traditional thermal methods. acs.org |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Biological Chemistry

The versatile structure of β-diketones like this compound positions them as ideal candidates for interdisciplinary research, bridging synthetic chemistry with materials science and biology.

In materials science , β-diketones are well-known for their ability to form stable complexes with a wide range of metal ions. mdpi.comicm.edu.pl This chelating property can be exploited to create novel metal-organic frameworks (MOFs), catalysts, and luminescent materials. researchgate.net For example, difluoroboron β-diketonate complexes containing phenyl and naphthyl groups have been investigated for their fluorescent and phosphorescent properties, with applications in oxygen sensing and imaging. acs.org The phenyl group in this compound could be systematically modified to tune the photophysical properties of its corresponding metal complexes. Furthermore, these compounds can serve as monomers or modifiers in polymer chemistry to create materials with enhanced properties such as UV resistance. icm.edu.pl

In the realm of biological chemistry , β-diketones are a prolific source of biologically active compounds with potential applications as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.comnih.gov The β-diketone scaffold is a key feature in some non-steroidal anti-inflammatory drugs and is present in natural products with known therapeutic properties. researchgate.net Research into the biological activities of this compound and its derivatives could uncover new therapeutic leads. For instance, studies on related ruthenium(II) complexes with β-diketone ligands have shown that the incorporation of phenyl groups can significantly enhance cytotoxicity against cancer cell lines. nih.gov The evaluation of novel phenyl ketone derivatives for conditions like non-alcoholic fatty liver disease (NAFLD) highlights the therapeutic potential of this class of compounds. nih.gov

Advancements in Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating the electronic and spatial structures of β-diketones. nih.govacs.orgjomardpublishing.com These methods can be used to predict the stability of different tautomers (keto-enol forms), which is crucial as the biological activity of β-diketones can be dependent on the dominant tautomeric form. mdpi.com

Computational modeling can guide the design of new synthetic routes and predict the properties of novel derivatives. For instance, DFT calculations can help to understand reaction mechanisms and predict the regioselectivity and stereoselectivity of synthetic transformations. researchgate.net This predictive power can save significant experimental time and resources.

Furthermore, in silico methods like molecular docking are increasingly used to predict the biological activity of new compounds. mdpi.comnih.gov By docking virtual libraries of this compound derivatives into the active sites of biological targets such as enzymes or receptors, researchers can identify promising candidates for further synthesis and experimental testing. mdpi.comnih.gov For example, computational studies have been successfully employed to identify β-diketone derivatives as potent inhibitors of enzymes like COX-2. mdpi.comnih.gov

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond lengths, and angles. nih.gov | Understanding the fundamental properties and reactivity of the molecule. |

| Tautomer Stability Analysis | Predicting the equilibrium between keto and enol forms under different conditions. mdpi.com | Correlating structure with biological activity and chemical reactivity. |

| Molecular Docking | Simulating the interaction of the compound with biological macromolecules. mdpi.comnih.gov | Identifying potential biological targets and predicting therapeutic efficacy. |

| Reaction Pathway Modeling | Simulating the energy profiles of potential synthetic reactions. | Designing efficient and selective synthetic routes to novel derivatives. |

Sustainable and Environmentally Benign Chemical Transformations Involving Diketone Synthesis and Reactions

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. pnas.orgacs.org Future research on this compound will undoubtedly embrace these principles to develop more sustainable and environmentally friendly processes.

One key area is the use of alternative energy sources to drive reactions, such as microwave irradiation. benthamdirect.comrasayanjournal.co.in Microwave-assisted synthesis can significantly reduce reaction times and improve yields, making processes more efficient and less energy-intensive. benthamdirect.com Another focus is the development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. researchgate.net

The development and application of reusable catalysts is another cornerstone of green chemistry. acs.org This includes the use of solid-supported catalysts and organocatalysts that can be easily separated from the reaction mixture and reused, minimizing waste. For example, deep eutectic solvents (DESs), which are a new class of green solvents, have been shown to be effective catalysts for Knoevenagel condensation reactions to produce α,β-unsaturated diketones. rsc.org The use of photochemistry and electrochemistry also presents sustainable pathways by utilizing photons and electrons to drive reactions, often under mild conditions and without the need for hazardous reagents. vapourtec.com

By integrating these green chemistry approaches, the synthesis and subsequent transformations of this compound can be made more economical and environmentally sustainable, aligning with the broader goals of modern chemical research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 8-Phenyl-5-octene-2,4-dione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A two-step approach is typically employed: (1) Aldol condensation between acetophenone and a diketone precursor to introduce the phenyl and olefin groups, followed by (2) selective oxidation of intermediates using KMnO₄ or CrO₃ under controlled conditions to avoid over-oxidation . Optimization involves monitoring reaction kinetics via TLC or HPLC and adjusting solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates. Yield improvements (≥70%) are achieved by maintaining anhydrous conditions and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure of this compound, particularly the stereochemistry of the olefin moiety?

- Methodological Answer :

- ¹H NMR : The olefinic protons (H₅ and H₆) exhibit coupling constants (J = 10–16 Hz) to distinguish cis vs. trans configurations. For this compound, a trans configuration is confirmed if J > 12 Hz .

- IR Spectroscopy : Strong absorbance bands at ~1700 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (C=C stretching) validate the diketone and olefin groups .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsional strain in the diketone-olefin system .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [4+2] cycloaddition reactions, and how do electronic effects influence regioselectivity?

- Methodological Answer : The electron-deficient olefin in this compound acts as a dienophile in Diels-Alder reactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. The phenyl group’s electron-withdrawing effect lowers the LUMO energy, favoring endo selectivity with electron-rich dienes . Experimental validation involves isolating adducts and analyzing NOESY correlations to confirm stereochemistry .

Q. How can structure-activity relationship (SAR) studies of this compound derivatives guide the design of inhibitors for enzymes like 5α-reductase or ERK signaling pathways?

- Methodological Answer :

- SAR Framework : Modify substituents at the phenyl ring (e.g., halogens, methoxy groups) and olefin position to assess steric and electronic effects. For example, chloro-substituted derivatives enhance lipophilicity, improving membrane permeability in cell-based assays .

- Biological Assays : Use melanoma cell lines (e.g., A375) with BRaf mutations to test inhibition of ERK phosphorylation via Western blotting. IC₅₀ values are compared against control compounds like vemurafenib .

- Computational Docking : AutoDock Vina predicts binding affinities to 5α-reductase active sites, prioritizing derivatives with optimal hydrogen-bonding interactions .

Q. What strategies resolve contradictions in reported reactivity data for this compound under oxidative conditions?

- Methodological Answer : Triangulate data from multiple sources:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., O₂ pressure, catalyst loading) .

- Advanced Analytics : LC-MS identifies minor oxidation byproducts (e.g., epoxides or hydroxylated species) that may skew reactivity interpretations .

- Cross-Validation : Compare results with analogous diones (e.g., thiazolidine-2,4-dione derivatives) to isolate compound-specific vs. systemic experimental errors .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies involving this compound analogs?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

- Error Analysis : Use bootstrapping to estimate confidence intervals for small sample sizes (n < 6).

- Triangulation : Validate results with orthogonal assays (e.g., ATP quantification vs. live/dead staining) to mitigate false positives .

Q. How can computational models predict the environmental fate of this compound, particularly its adsorption on indoor surfaces?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with silica or cellulose surfaces (common indoor materials) using GROMACS. Analyze binding energies and diffusion coefficients .

- Experimental Validation : Expose thin films of the compound to controlled humidity and temperature in environmental chambers, followed by ToF-SIMS surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.